2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol
Overview
Description
2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol is a chemical compound with the molecular formula C7H10ClN3O. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit kinase proteins . Kinase proteins play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that this compound might interact with its targets (potentially kinase proteins) and inhibit their activity . This inhibition could lead to changes in the cellular processes controlled by these proteins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with kinase enzymes, which are crucial for phosphorylation processes in cells. The interaction between this compound and kinases can lead to the modulation of enzyme activity, affecting downstream signaling pathways and cellular functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with kinase enzymes can lead to the phosphorylation or dephosphorylation of target proteins, thereby modulating their activity and function . Additionally, this compound can influence transcription factors, resulting in changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under controlled conditions, but its activity may decrease over time due to degradation processes . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including organ damage and systemic toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within the cell . For example, the presence of this compound in the nucleus can affect gene expression, while its localization in the cytoplasm can modulate signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol typically involves the reaction of 6-chloro-2-methyl-4-pyrimidinamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A related compound with similar structural features but different functional groups.
4,6-Dichloro-2-methylpyrimidine: Another pyrimidine derivative with distinct chemical properties
Uniqueness
2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group and chlorine atom allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(6-chloro-2-methylpyrimidin-4-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGCITTWLSUFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649785 | |
Record name | 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22177-97-5 | |
Record name | 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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